molecular formula C13H11N5O4 B14742787 1,3-Dimethyl-8-(4-nitrophenyl)-3,7-dihydro-1h-purine-2,6-dione CAS No. 1094-63-9

1,3-Dimethyl-8-(4-nitrophenyl)-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B14742787
CAS No.: 1094-63-9
M. Wt: 301.26 g/mol
InChI Key: GZKNQJOZTRVLIX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-(4-nitro-phenyl)-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a purine core The purine core is substituted with two methyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-(4-nitro-phenyl)-3,7-dihydro-purine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethylxanthine and 4-nitrobenzyl chloride.

    Nucleophilic Substitution: The 1,3-dimethylxanthine undergoes nucleophilic substitution with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-(4-nitro-phenyl)-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Substitution: Nitric acid and sulfuric acid for nitration, halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Reduction: 1,3-Dimethyl-8-(4-amino-phenyl)-3,7-dihydro-purine-2,6-dione.

    Oxidation: Oxidized derivatives of the methyl groups, such as carboxylic acids.

    Substitution: Nitrated or halogenated derivatives of the phenyl ring.

Scientific Research Applications

1,3-Dimethyl-8-(4-nitro-phenyl)-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting purinergic receptors.

    Biological Research: It is used as a tool compound to study the biological pathways involving purine derivatives and their interactions with cellular targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is employed in chemical biology research to probe the mechanisms of enzyme action and to develop enzyme inhibitors.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-(4-nitro-phenyl)-3,7-dihydro-purine-2,6-dione involves its interaction with molecular targets such as purinergic receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. The nitro group and the purine core play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): Similar purine core with three methyl groups.

    Theophylline (1,3-Dimethylxanthine): Similar purine core with two methyl groups.

    8-Phenyltheophylline: Similar structure with a phenyl group attached to the purine core.

Uniqueness

1,3-Dimethyl-8-(4-nitro-phenyl)-3,7-dihydro-purine-2,6-dione is unique due to the presence of the nitro group on the phenyl ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and contributes to its specific applications in research and industry.

Properties

CAS No.

1094-63-9

Molecular Formula

C13H11N5O4

Molecular Weight

301.26 g/mol

IUPAC Name

1,3-dimethyl-8-(4-nitrophenyl)-7H-purine-2,6-dione

InChI

InChI=1S/C13H11N5O4/c1-16-11-9(12(19)17(2)13(16)20)14-10(15-11)7-3-5-8(6-4-7)18(21)22/h3-6H,1-2H3,(H,14,15)

InChI Key

GZKNQJOZTRVLIX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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